molecular formula C8H10O4 B14519281 3-(2-Oxooxolan-3-yl)oxolan-2-one CAS No. 62973-80-2

3-(2-Oxooxolan-3-yl)oxolan-2-one

Cat. No.: B14519281
CAS No.: 62973-80-2
M. Wt: 170.16 g/mol
InChI Key: SCEMUQSQVQISIY-UHFFFAOYSA-N
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Description

3-(2-Oxooxolan-3-yl)oxolan-2-one is a chemical compound with the molecular formula C8H10O4 and a molecular weight of 170.16 g/mol . . This compound is characterized by its unique structure, which includes two oxolan-2-one rings connected by an oxo group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxooxolan-3-yl)oxolan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diacid or diester precursor in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and efficient separation techniques is common in industrial production to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxooxolan-3-yl)oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-(2-Oxooxolan-3-yl)oxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Oxooxolan-3-yl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

    3-Oxolanone: A simpler analog with a single oxolanone ring.

    2-Oxooxolane: Another related compound with a different ring structure.

Uniqueness

3-(2-Oxooxolan-3-yl)oxolan-2-one is unique due to its dual oxolan-2-one rings connected by an oxo group, which imparts distinct chemical and physical properties. This structural feature differentiates it from simpler analogs and contributes to its versatility in various applications.

Properties

CAS No.

62973-80-2

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

3-(2-oxooxolan-3-yl)oxolan-2-one

InChI

InChI=1S/C8H10O4/c9-7-5(1-3-11-7)6-2-4-12-8(6)10/h5-6H,1-4H2

InChI Key

SCEMUQSQVQISIY-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1C2CCOC2=O

Origin of Product

United States

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